3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol
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Overview
Description
3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol is a complex organic compound with the molecular formula C20H16N4O2 . This compound is known for its unique structure, which includes a phthalazinone moiety linked to a pyridine ring via a methylene bridge, and an amino group attached to a phenol ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of a nitro group results in an amino derivative.
Scientific Research Applications
3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives and pyridine-containing molecules. Examples include:
- 1-(4-Pyridyl)-2-phthalazinone
- 4-(Phthalazin-1-yl)pyridine
Uniqueness
What sets 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol apart is its unique combination of a phthalazinone moiety and a pyridine ring, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921198-64-3 |
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Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[[4-[(1-oxidopyridin-1-ium-4-yl)methyl]phthalazin-1-yl]amino]phenol |
InChI |
InChI=1S/C20H16N4O2/c25-16-5-3-4-15(13-16)21-20-18-7-2-1-6-17(18)19(22-23-20)12-14-8-10-24(26)11-9-14/h1-11,13,25H,12H2,(H,21,23) |
InChI Key |
KPROTVLNQDBQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=CC=C3)O)CC4=CC=[N+](C=C4)[O-] |
Origin of Product |
United States |
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